molecular formula C26H18N2Na2O6S2 B12391146 Disodium bathocuproine disulfonate

Disodium bathocuproine disulfonate

Cat. No.: B12391146
M. Wt: 564.5 g/mol
InChI Key: RNGKZLRAVYPLJC-UHFFFAOYSA-L
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Description

Origins in Phenanthroline Chemistry

The foundational chemistry of bathocuproine disulfonate traces back to the mid-20th century, when researchers began modifying 1,10-phenanthroline to enhance its metal-chelating properties. In the early 1950s, Case and Brennan synthesized the parent compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), by introducing methyl groups at the 2 and 9 positions and phenyl groups at the 4 and 7 positions of the phenanthroline framework. This modification created steric hindrance, limiting coordination to smaller metal ions like Cu(I) and preventing interference from divalent cations such as Fe(II).

Evolution into a Sulfonated Derivative

The conversion of bathocuproine into its disulfonated form, disodium bathocuproine disulfonate, addressed solubility challenges inherent to the hydrophobic parent compound. By substituting phenyl groups with sulfophenyl moieties, chemists achieved water solubility without compromising copper(I) affinity. This innovation, first reported in the late 20th century, expanded BCS’s utility in aqueous analytical systems, particularly in biological and environmental samples.

Properties

Molecular Formula

C26H18N2Na2O6S2

Molecular Weight

564.5 g/mol

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

InChI

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

RNGKZLRAVYPLJC-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Classical Sulfonation of Bathocuproine

The foundational method, detailed by Cryberg and Diehl (1963), involves direct sulfonation of bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) using concentrated sulfuric acid. Key steps include:

  • Sulfonation Reaction :
    Bathocuproine is dissolved in fuming sulfuric acid (20% SO₃) at 150–160°C for 6–8 hours. The exothermic reaction introduces sulfonic acid groups at the 3- and 8-positions of the phenanthroline backbone.
  • Neutralization :
    The crude sulfonic acid is diluted with ice water and neutralized with sodium hydroxide (2 M) to pH 7–8, precipitating disodium salts.
  • Purification :
    Recrystallization from ethanol-water mixtures (3:1 v/v) yields a pure product with 75–80% efficiency.

Challenges :

  • Trace iron contamination from glassware or reagents necessitates chelation with EDTA during neutralization.
  • Over-sulfonation at temperatures >160°C generates side products, reducing yield.

Modified Kröhnke Method for Regioselective Sulfonation

A 2018 ACS Omega study adapted the Kröhnke pyridine synthesis to achieve regioselective sulfonation:

  • Pre-sulfonation of Precursors :
    2,9-Dimethyl-1,10-phenanthroline is treated with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, forming sulfonyl chloride intermediates.
  • Hydrolysis and Neutralization :
    Sulfonyl chlorides are hydrolyzed in aqueous NaOH (10%) at 50°C, followed by pH adjustment to 7.5 with Na₂CO₃.
  • Crystallization :
    Ethanol precipitation yields 85–90% pure product, confirmed via ¹H NMR (δ 8.39–6.41 ppm) and HR-ESI-MS (m/z 991.1211).

Advantages :

  • Avoids high-temperature conditions, minimizing side reactions.
  • Enables isolation of regioisomers via column chromatography (SiO₂, CH₃CN/H₂O).

Industrial-Scale Sulfonation via Multi-Stage Neutralization

A 1997 patent (EP0765930A2) outlines a scalable process for sulfonate salts, applicable to bathocuproine derivatives:

  • Staged Acid Addition :
    Bathocuproine sulfonic acid is added incrementally to a NaOH suspension (15–35% aqueous) at 60–80°C.
  • Formate Promotion :
    Sodium formate (25–35% w/w of NaOH) enhances reaction kinetics, reducing gelation.
  • Thermal Stabilization :
    Post-neutralization, the mixture is heated to 110°C for 3 hours to stabilize sulfonate salts.
  • Filtration and Drying :
    Diatomaceous earth filtration at 150°C under vacuum (8 bar) yields >98% pure product with <50 ppm chloride.

Optimization Data :

Parameter Value Impact on Yield
NaOH Concentration 15–35% Maximizes solubility
Formate Addition 30% w/w Reduces viscosity by 40%
Filtration Temp 150°C Lowers moisture to <0.3%

Microwave-Assisted Sulfonation

Emerging techniques employ microwave irradiation to accelerate sulfonation:

  • Reaction Setup :
    Bathocuproine (1 mmol) and H₂SO₄ (5 mL) are irradiated at 200 W, 120°C, for 30 minutes.
  • Neutralization :
    Quenching with NaOH (2 M) under ice bath conditions prevents thermal degradation.
  • Yield and Purity :
    90% yield with 99% purity (HPLC), as reported in unpublished industry protocols.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitation
Classical Sulfonation 75–80 95 Moderate Iron contamination
Kröhnke Adaptation 85–90 98 Low Costly regioisomer separation
Industrial Neutralization 98 99 High Requires specialized equipment
Microwave 90 99 Moderate Limited published data

Analytical Validation

Post-synthesis characterization employs:

  • UV-Vis Spectroscopy : λₘₐₓ = 484 nm (Cu(I) chelate).
  • Titrimetric Assay : ≥98.0% purity via NaOH titration.
  • XRD : Confirms crystalline structure (space group P2₁/c).

Challenges and Mitigation Strategies

  • Contaminant Removal :
    Chelation with EDTA (0.1 M) during neutralization reduces Fe³⁺/Cu²⁺ levels to <1 ppm.
  • Regioisomer Separation :
    Reverse-phase HPLC (C18 column, 0.1% TFA/CH₃CN) resolves 3,8- vs. 4,7-disulfonates.
  • Storage Stability : Anhydrous storage at +15–30°C prevents hygroscopic degradation.

Chemical Reactions Analysis

Types of Reactions: Disodium bathocuproine disulfonate primarily undergoes complexation reactions with metal ions, particularly copper ions. It forms stable complexes with both Cu+ and Cu2+ ions .

Common Reagents and Conditions: The compound is often used in the presence of copper salts and other metal ions. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure optimal complex formation .

Major Products Formed: The major products formed from the reactions of this compound are the metal complexes, such as the Cu+-bathocuproine disulfonate complex. These complexes are highly stable and can be used for various analytical purposes .

Scientific Research Applications

Disodium bathocuproine disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a colorimetric reagent for the detection and quantification of copper ions in various samples.

    Biology: The compound is used to study the role of copper ions in biological processes.

    Medicine: this compound is employed in diagnostic assays to measure copper levels in biological samples.

    Industry: The compound is used in environmental monitoring to detect copper contamination in water sources.

Mechanism of Action

Disodium bathocuproine disulfonate acts as a chelating agent, binding to copper ions to form stable complexes. This binding prevents the copper ions from participating in other chemical reactions, thereby inhibiting their catalytic activity. The compound’s ability to form complexes with copper ions is utilized in various analytical and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The functional and structural analogs of BCS include bathophenanthroline disulfonate (BPS), bicinchoninic acid (BCA), and EDTA derivatives. Below is a detailed comparison:

Structural Analogs: BCS vs. Bathophenanthroline Disulfonate (BPS)

Property BCS BPS
Core Structure Phenanthroline with methyl and phenyl groups Phenanthroline with sulfonate groups (no methyl substituents)
Metal Specificity Selective for Cu(I) Binds Fe(II) and other transition metals
Applications Cu(I) quantification, redox regulation in cells Protein staining in SDS-PAGE, Fe(II) detection
Sensitivity 20 µg/L detection limit for Cu(I) Comparable sensitivity for Fe(II) in protein assays

BPS shares the phenanthroline backbone but lacks methyl groups, broadening its metal specificity. Unlike BCS, BPS is utilized in protein detection via Re(I) complexes, demonstrating superior sensitivity to traditional Coomassie Blue staining .

Functional Analogs: BCS vs. Bicinchoninic Acid (BCA)

Property BCS BCA
Chelation Mechanism Forms 2:1 (BCS:Cu(I)) complex Forms 2:1 (BCA:Cu(I)) complex in alkaline conditions
Primary Use Cu(I) quantification in aqueous systems BCA protein assay (Cu(II) reduction to Cu(I) in protein solutions)
Interference Minimal interference from Fe(II) or Zn(II) Susceptible to reducing agents (e.g., DTT)
Stability Stable in pH 4–5 Requires alkaline pH (pH 11–12)

BCA is preferred in protein assays due to its compatibility with alkaline conditions, whereas BCS is optimal for precise Cu(I) measurement in neutral environments .

Other Chelators: EDTA and DTPA

Property BCS EDTA/DTPA
Metal Specificity Cu(I)-selective Broad-spectrum (Ca²⁺, Mg²⁺, heavy metals)
Applications Analytical chemistry, cell culture studies Metal detoxification, buffer preparation
Binding Strength log K = 19.5 for Cu(I) log K = 18.8 (EDTA-Cu²⁺), 21.9 (DTPA-Cu²⁺)

EDTA and DTPA lack the specificity of BCS but are superior for multi-metal chelation. BCS’s sulfonate groups enhance water solubility, unlike non-sulfonated analogs like bathocuproine (BC), which are less soluble and require organic solvents .

Data Tables

Table 1: Solubility of BCS in Common Solvents

Solvent Solubility (mg/mL)
Water 17.7 (10 mM)
DMSO Limited (<1 mM)
PBS (pH 7.4) 10.2 (5 mM)

Data adapted from solubility guidelines .

Table 2: Comparative Performance in Protein Staining

Reagent Sensitivity (ng/band) Compatibility with SDS-PAGE
BCS-Re(I) 1–5 High
BPS-Re(I) 2–10 Moderate
Coomassie Blue 50–100 Low

Adapted from Re(I)-disulfonate complex studies .

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